N1-benzyl-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-benzyl-N'-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-18(20-13-15-5-2-1-3-6-15)19(24)21-14-16(17-7-4-12-26-17)22-8-10-25-11-9-22/h1-7,12,16H,8-11,13-14H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNHNFDQQOFDKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-benzyl-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide can be achieved through multicomponent reactions (MCRs), which are efficient one-pot processes that combine multiple substrates to form complex products . One such method involves the Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process. This reaction uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time . Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N1-benzyl-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that enhance the compound’s properties for specific applications .
Scientific Research Applications
N1-benzyl-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: The compound’s properties make it suitable for use in the development of new materials with specific characteristics, such as improved conductivity or stability.
Mechanism of Action
The mechanism by which N1-benzyl-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide exerts its effects involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. This interaction can lead to changes in cellular function, which can be harnessed for therapeutic or industrial purposes .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Flavoring Agents: S336 and Related Oxalamides
Compound : N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)
- Structural Differences: S336 has a dimethoxybenzyl group and pyridin-2-yl ethyl substituent, whereas the target compound features a benzyl group and morpholino-thiophene ethyl chain.
- Functional Impact: Metabolism: The methoxy groups in S336 may slow oxidative metabolism compared to the benzyl group in the target compound . Safety: S336 has a No-Observed-Effect Level (NOEL) of 100 mg/kg bw/day, with a safety margin >33 million for flavoring use. The morpholino group in the target compound could alter toxicity profiles due to differences in metabolic pathways .
Regulatory Status : S336 is approved as a flavoring agent (FEMA 4233), while the target compound’s safety data remain uncharacterized.
Pharmaceutical Analogs: CDK2 Inhibitors
Compound : 6-(Naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (IC50 0.65 µM)
- Structural Overlap : Both compounds contain a thiophen-2-yl group, which is critical for CDK2 inhibition.
- Functional Impact: Activity: The target compound’s morpholino group may enhance solubility and reduce off-target effects compared to pyrazolopyridine derivatives. Binding Interactions: Thiophene’s sulfur atom likely engages in π-π stacking or hydrophobic interactions with enzyme active sites, similar to CDK2 inhibitors .
Gelators: Bis(Aminoalcohol) Oxalamides (BAOAs)
Compound : Bis(PhAlaOH)benzyl (BAOA with phenylalanine)
- Structural Differences: BAOAs feature amino alcohol moieties, while the target compound uses morpholino (a cyclic amine).
- Functional Impact: Gelation: BAOAs form organogels via hydrogen bonding and van der Waals forces. The morpholino group’s steric hindrance may reduce gelation efficiency compared to phenylalanine-based BAOAs. Thermal Stability: BAOAs with linear alkyl groups exhibit higher thermal stability than branched analogs. The target compound’s morpholino-thiophene structure may offer intermediate stability .
| Property | Target Compound | Bis(PhAlaOH)benzyl |
|---|---|---|
| Gelation Solvents | Not tested | Fatty acid esters (e.g., ethyl laurate) |
| Thermal Stability | Moderate (predicted) | High |
| Drug Release Control | Potential pH-dependent release | Fickian diffusion governed by gelator concentration |
Biological Activity
N1-benzyl-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of:
- Benzyl group : Enhances lipophilicity, aiding in cellular penetration.
- Morpholino group : Often involved in interactions with biological macromolecules.
- Thiophene ring : Contributes to the compound's electronic properties and potential interactions with enzymes.
Molecular Formula : C19H23N3O3S
Molecular Weight : Approximately 373.47 g/mol
CAS Number : 923140-34-5
This compound operates through several mechanisms:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in cancer pathways, particularly MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1), which plays a crucial role in lymphocyte activation and survival .
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways that regulate cellular functions such as proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines, including:
- Acute Lymphoblastic Leukemia (ALL) : Demonstrated cytotoxic effects against ALL cell lines, suggesting potential for therapeutic use in hematological malignancies .
- Solid Tumors : Preliminary results indicate activity against solid tumors, warranting further investigation into its mechanisms and efficacy.
Case Studies
- Study on MALT1 Inhibition : A study published in Nature highlighted the role of MALT1 inhibitors in treating certain lymphomas. The compound was shown to induce apoptosis in MALT1-dependent cell lines, providing a promising avenue for targeted therapy.
- Cell Viability Assays : In a comparative study involving various oxalamide derivatives, this compound exhibited superior cytotoxicity against cancer cells when compared to structurally similar compounds .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other oxalamides:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N1-benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide | Benzyl, morpholino, p-tolyl groups | Moderate anticancer activity |
| N1-benzyl-N2-(4-chlorobenzyl)-N2-(thiophen-3-yl)ethyl oxalamide | Benzyl, morpholino, thiophene at different position | Lower cytotoxicity compared to target compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
